molecular formula C11H22Cl2F2N2 B2828040 4-(Difluoromethyl)-1,4'-bipiperidine dihydrochloride CAS No. 2376729-58-5

4-(Difluoromethyl)-1,4'-bipiperidine dihydrochloride

Cat. No.: B2828040
CAS No.: 2376729-58-5
M. Wt: 291.21
InChI Key: JYQMCJLYRASJPO-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1,4'-bipiperidine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a difluoromethyl group attached to a piperidine ring, which is further connected to another piperidine ring, forming a complex molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-1,4'-bipiperidine dihydrochloride typically involves the introduction of the difluoromethyl group into the piperidine structure. One common method is the difluoromethylation of piperidine derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-based catalysis and radical chemistry .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of difluorocarbene reagents, such as chlorodifluoromethane (ClCF2H), in combination with suitable catalysts, allows for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-1,4'-bipiperidine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a wide range of functionalized piperidine derivatives .

Scientific Research Applications

4-(Difluoromethyl)-1,4'-bipiperidine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-1,4'-bipiperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved in its action may include modulation of enzyme activity or receptor signaling .

Comparison with Similar Compounds

4-(Difluoromethyl)-1,4'-bipiperidine dihydrochloride can be compared with other difluoromethylated compounds, such as:

Properties

IUPAC Name

4-(difluoromethyl)-1-piperidin-4-ylpiperidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2.2ClH/c12-11(13)9-3-7-15(8-4-9)10-1-5-14-6-2-10;;/h9-11,14H,1-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQMCJLYRASJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(CC2)C(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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